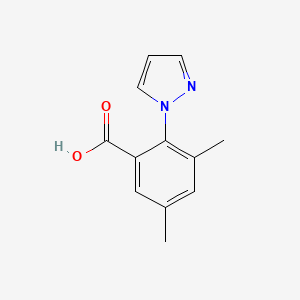

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid

説明

3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid (CAS: 81282-82-8) is a benzoic acid derivative featuring a pyrazole ring substituted at the 2-position of the aromatic carboxylic acid core. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . The compound’s structure combines the lipophilic dimethyl groups on the pyrazole ring with the polar carboxylic acid functionality, making it a versatile scaffold for applications in medicinal chemistry and materials science.

特性

IUPAC Name |

3,5-dimethyl-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(2)11(10(7-8)12(15)16)14-5-3-4-13-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STICVYKWOBZMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-bromobenzoic acid under basic conditions. The reaction typically employs a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

Chemistry

In the field of chemistry, 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. It is used in:

- Synthesis of Coordination Complexes : The compound can form coordination complexes with transition metals. For example, reactions with cobalt(II) and nickel(II) nitrates yield discrete mononuclear complexes .

| Metal Ion | Coordination Complex |

|---|---|

| Co(II) | |

| Ni(II) | |

| Zn(II) | (polymer) |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth.

- Anti-inflammatory Effects : Investigations into its mechanism suggest interactions with specific enzymes or receptors that modulate inflammatory responses.

Medicine

In medicinal chemistry, 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid is explored as a lead compound for drug development due to its unique structural properties. Its potential roles include:

- Drug Development : The compound's ability to interact with biological targets may lead to the development of new therapeutic agents for various diseases.

Industry

This compound finds applications in material science:

- Development of New Materials : It is utilized in creating materials with tailored properties for specific industrial applications, such as coatings and polymers.

Case Study 1: Coordination Chemistry

A study published in Dalton Transactions demonstrated the formation of coordination polymers using 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid as a ligand. The resulting structures exhibited unique topologies and thermal stability characteristics .

Research conducted on the antimicrobial effects of derivatives revealed that certain modifications to the pyrazole ring enhance activity against Gram-positive bacteria. This suggests avenues for developing novel antibiotics based on this scaffold.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex synthesis; coordination chemistry |

| Biology | Antimicrobial and anti-inflammatory properties |

| Medicine | Potential lead compound for drug development |

| Industry | Development of new materials |

作用機序

The mechanism of action of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can enhance the binding affinity through additional interactions with the target .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Positional Isomer: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid

This isomer (CAS: 192637-18-6) shares the same molecular formula and weight as the target compound but differs in the substitution position of the pyrazole ring (4- vs. 2-position on the benzoic acid) . Key differences include:

- Electronic Effects : The 2-substituted pyrazole in the target compound may engage in intramolecular hydrogen bonding with the carboxylic acid group, altering acidity (pKa) and solubility compared to the 4-isomer.

- Crystallographic Behavior : Evidence from analogous structures (e.g., 3,5-Dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid) suggests that substitution patterns influence crystal packing and stability, as seen in resolved crystal structures (R factor = 0.050) .

Pyrazole Derivatives with Bulky Substituents

- 3-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid (21g): This compound () features diphenyl groups on the pyrazole ring and a hydroxamic acid side chain. The bulky diphenyl groups increase molecular weight (~409 g/mol) and steric hindrance, likely reducing solubility in polar solvents compared to the dimethyl-substituted target compound.

- However, the larger substituents may compromise metabolic stability compared to the simpler dimethyl groups in the target compound.

Complex Derivatives with Extended Functionality

- 3,5-Dimethyl-1H-pyrazole-1-acetic acid 2-[4-[[(2-methoxyphenyl)methylamino]sulfonyl]benzoyl]hydrazide (): This derivative incorporates a sulfonyl group and a methoxyphenylmethylamino side chain, increasing molecular weight (~527 g/mol) and introducing strong electron-withdrawing effects. The sulfonyl group enhances acidity and may improve binding to charged residues in proteins, a feature absent in the target compound.

Solubility and Lipophilicity

- The target compound’s dimethyl groups enhance lipophilicity (logP ~2.5 estimated), favoring membrane permeability but limiting aqueous solubility. In contrast, hydroxamic acid derivatives (e.g., 21g) exhibit higher polarity due to the -NHOH group, improving water solubility but reducing cell penetration .

- Positional isomerism (2- vs.

Tabulated Comparison of Key Compounds

生物活性

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiviral, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for its broad pharmacological activities. The synthesis typically involves the condensation of pyrazole derivatives with benzoic acid derivatives, utilizing various synthetic methods such as ultrasonication for improved yields and reaction times .

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as low as 0.5 μg/mL, indicating strong bactericidal activity .

Table 1: Antibacterial Activity of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic Acid

These compounds have shown effectiveness not only in planktonic cultures but also against biofilm formation, which is critical in chronic infections .

Antiviral Activity

In addition to antibacterial properties, pyrazole derivatives like 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid have been investigated for their antiviral potential. Research indicates that certain analogs exhibit low micromolar inhibitory activity against viral proteases associated with SARS-CoV and MERS-CoV .

Table 2: Antiviral Activity Against Viral Proteases

| Compound | IC50 (μM) | Target Protein |

|---|---|---|

| 3f | 16.4 | SARS-CoV 3CLpro |

| 3g | 2.8 | H5N1 NA |

| 3m | 13.7 | H5N1 NA |

The presence of specific pharmacophores such as carboxylate groups enhances binding affinity to active sites in viral proteases, making them promising candidates for further development into antiviral agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds containing the pyrazole nucleus have demonstrated efficacy in reducing inflammation markers in vitro and in vivo. For instance, studies show that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammatory processes .

Case Studies and Research Findings

- Antibacterial Efficacy : A study reported that a series of pyrazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, with lead compounds showing MIC values as low as 0.5 μg/mL .

- Antiviral Studies : Another investigation found that certain pyrazole derivatives inhibited the activity of SARS-CoV proteases effectively, suggesting their potential role in developing broad-spectrum antiviral therapies .

- In Vivo Studies : In vivo experiments using C. elegans revealed that these compounds could effectively rescue the organism from bacterial infections, indicating their practical applicability in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-2-(1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the pyrazole moiety to the benzoic acid backbone using coupling reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 956545-63-4) is synthesized under basic conditions (e.g., NaOH) followed by ester hydrolysis to yield the carboxylic acid derivative . Optimization involves adjusting reaction time, temperature, and catalyst loading (e.g., Pd-based catalysts for coupling). Post-synthesis purification via recrystallization or column chromatography is critical .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the positions of methyl groups and pyrazole substitution. Compare chemical shifts with analogs like 3,5-dichloro-4-hydroxybenzoic acid (δ 7.4–8.2 ppm for aromatic protons) .

- X-ray crystallography : For structural elucidation, grow single crystals via slow evaporation in polar solvents (e.g., DMSO/water). A cadmium(II) complex with a pyrazole derivative was resolved using this method, revealing bond angles and dihedral angles critical for stability .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, N–H bend at ~1550 cm) .

Q. How do substituents on the pyrazole ring influence the compound’s solubility and stability?

- Methodological Answer : Methyl groups at the 3,5-positions enhance hydrophobicity, reducing aqueous solubility. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) can be conducted using HPLC to monitor degradation. Compare with 3,5-difluoro-2-hydroxybenzoic acid, where electron-withdrawing substituents increase acidity and solubility in polar solvents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Pyrazole derivatives often show affinity for hydrophobic active sites, as seen in anti-inflammatory studies .

Q. How can contradictions in bioactivity data (e.g., cytotoxicity vs. antioxidant effects) be resolved?

- Methodological Answer : Design dose-response assays (e.g., MTT for cytotoxicity, TAC/TOS for oxidative stress) to identify concentration-dependent effects. For example, 3,5-diphenyl-1H-pyrazole exhibits pro-oxidant behavior at high concentrations (>50 µM) but antioxidant activity at lower doses (<10 µM) . Statistical analysis (ANOVA with post-hoc tests) clarifies threshold effects.

Q. What strategies improve the compound’s selectivity as a kinase or enzyme inhibitor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the benzoic acid’s carboxyl group to esters or amides to alter polarity. For instance, methyl ester derivatives of similar compounds show enhanced cell permeability .

- Fragment-Based Drug Design : Replace the pyrazole with triazole or imidazole rings and screen using surface plasmon resonance (SPR) to assess binding kinetics .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer : Compare experimental X-ray diffraction data (e.g., bond lengths, torsion angles) with computational models. For example, a cadmium(II)-pyrazole complex confirmed a distorted octahedral geometry, validating DFT-predicted ligand coordination modes .

Methodological Notes

- Safety : Handle the compound under fume hoods due to potential irritancy (refer to SDS for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, which requires PPE and emergency rinsing protocols) .

- Data Validation : Cross-reference PubChem entries (CIDs: e.g., 3,5-difluoro-2-hydroxybenzoic acid, CID 12983966) for spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。